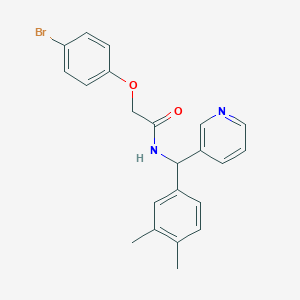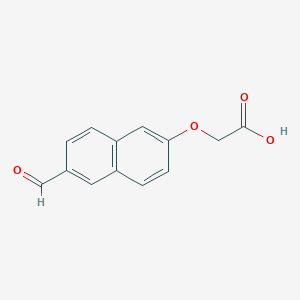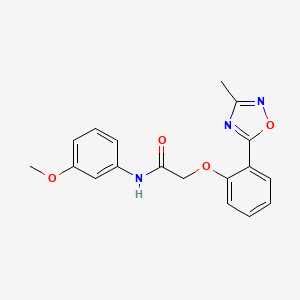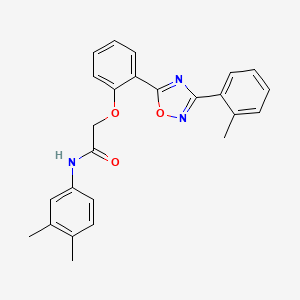
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide, also known as 3BDO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. This can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide in lab experiments is its high potency. This means that researchers can use lower concentrations of the compound, which can reduce the risk of side effects. However, one of the main limitations of using this compound is its relatively complex synthesis method. This can make it more difficult and time-consuming to produce compared to other compounds.
Orientations Futures
There are several potential directions for future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide. One area of study could be the development of new cancer therapies based on the compound. Researchers could also investigate the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and to identify any potential side effects or limitations.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its high potency and range of biochemical and physiological effects make it a useful tool for investigating a range of biological processes. While there are some limitations to using this compound in lab experiments, its potential applications in cancer research and other areas make it a compound worth further investigation.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide involves a multi-step process that begins with the preparation of 2-hydroxy-6-methoxyquinoline. This compound is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide derivative. The final step involves the reaction of this compound with benzyl bromide to produce this compound.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-8-10-20(11-9-17)26(31(28,29)22-6-4-3-5-7-22)16-19-14-18-15-21(30-2)12-13-23(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNIXSYDNWUTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)



